5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves regioselective alkylation and Vilsmeier-Hack (V-H) reactions. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a compound similar to 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, was achieved from 3-methoxyphenol via O-alkylation and V-H reactions, with an overall yield of 82.26% . The optimal conditions for this synthesis included the use of TBAB as a catalyst, a reaction time of 3 hours, and specific molar ratios of reactants. The V-H reaction temperature was maintained between 70-75°C, and the synthesized V-H reagent time was 1.5 hours with a holding time of 3 hours .

Molecular Structure Analysis

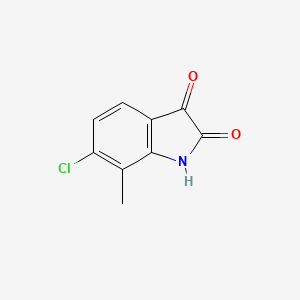

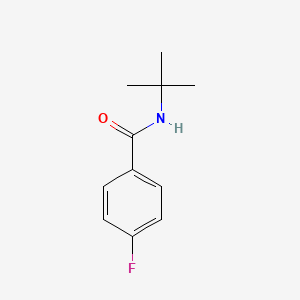

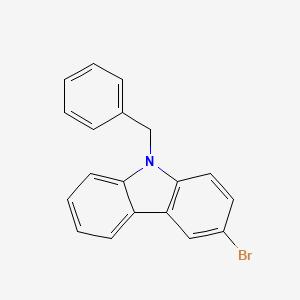

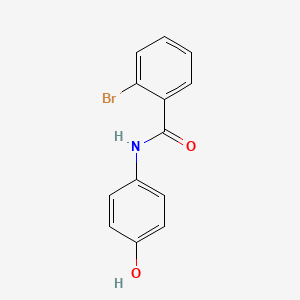

While the molecular structure of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is not directly analyzed in the provided papers, the structure can be inferred from the name. It contains a benzaldehyde core with a benzyloxy substituent at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position. The presence of these functional groups would influence the reactivity and interactions of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, but the synthesis of similar compounds suggests that it could undergo reactions typical for benzaldehydes, such as nucleophilic addition or condensation reactions. The electron-withdrawing nitro group would affect the electrophilic character of the carbonyl carbon, potentially making it more reactive towards nucleophiles .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is used in various synthetic processes. For instance, it undergoes Knoevenagel reaction with malonic acid, forming derivatives like 3-methoxy-5-nitrocinnamic acid, which can be further processed into other compounds (Havaldar, Bhise, & Burudkar, 2004). Additionally, its structural and electronic properties have been studied, providing insight into molecular interactions and stability (Ren & Jian, 2008).

Photocatalysis and Oxidation Studies

In photocatalysis, derivatives of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde show potential in oxidizing alcohol to aldehydes, with modified photocatalysis techniques enhancing selectivity and efficiency in these reactions (Marotta et al., 2013). This indicates its use in green chemistry applications, where it can assist in developing more environmentally friendly chemical processes.

Biological Activities and Potential Applications

The compound and its derivatives demonstrate various biological activities. For example, some derivatives have been tested for their antibacterial properties against various bacterial strains, showing potential use in medicinal chemistry and drug development (Manap et al., 2022). Additionally, research on similar compounds has shown applications in inhibiting enzymes like catechol-O-methyltransferase, indicating potential therapeutic uses (Pérez et al., 1992).

Role in Material Science and Organic Synthesis

In material science and organic synthesis, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde's derivatives are used in the synthesis of complex organic molecules and materials. For instance, it assists in the formation of Schiff bases, which are crucial in forming certain polymers and advanced materials (Hayvalı et al., 2012).

Photophysical Studies

The compound's derivatives are subjects of photophysical studies, providing insights into their electron transfer properties, crucial in developing photoactive materials (Napolitano & d’Ischia, 2002). This can lead to advancements in areas like solar energy and light-activated processes.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPIZWLKNLVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404262 | |

| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde | |

CAS RN |

58662-50-3 | |

| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)